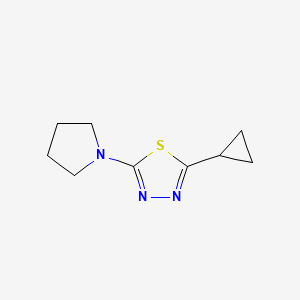
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 1862982-89-5 . It has a molecular weight of 195.29 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole”, has been achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is represented by the Inchi Code: 1S/C9H13N3S/c1-2-6-12 (5-1)9-11-10-8 (13-9)7-3-4-7/h7H,1-6H2 .Physical And Chemical Properties Analysis
“2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” is a solid compound with a molecular weight of 195.29 .科学的研究の応用
Insecticidal Applications
Compounds incorporating a thiadiazole moiety, akin to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been synthesized and evaluated for their insecticidal properties. Research has shown that such compounds exhibit significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis), which is a major threat to cotton crops. The effectiveness of these compounds highlights their potential in agricultural pest management strategies (Fadda et al., 2017).
Anticancer Activity
Thiadiazole derivatives, including structures similar to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been investigated for their anticancer properties. A study synthesized a series of arylazothiazoles and thiadiazoles using a novel copolymer catalyst and tested their efficacy against cancer cell lines. The results indicated promising anticancer activity, particularly against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines, suggesting the potential of these compounds in cancer therapy (Gomha et al., 2015).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of various bis-heterocyclic derivatives incorporating thiadiazole units have shown significant antimicrobial and antifungal properties. This includes activity against a range of microbes and fungi, highlighting the potential of these compounds in developing new antimicrobial and antifungal agents (Kumar & Panwar, 2015).
Electrochromic Applications
Thiadiazolo[3,4-c]pyridine derivatives, which are structurally related to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been explored for their electrochromic properties. Research has shown that these compounds can be used to develop fast-switching green electrochromic polymers with low bandgaps, offering potential applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
Synthesis of Heterocyclic Compounds
Thiadiazole derivatives, including those structurally similar to 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole, have been central in the synthesis of a wide array of heterocyclic compounds. These compounds are crucial in the development of new materials and pharmaceuticals due to their diverse biological and chemical properties (Yang et al., 2013).
将来の方向性
The future directions for “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the modification of the structure of known derivatives with documented activity is a common method of searching for new compounds , and this could be a potential area of future research for this compound.
特性
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-11-10-8(13-9)7-3-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCVCNBKOSEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

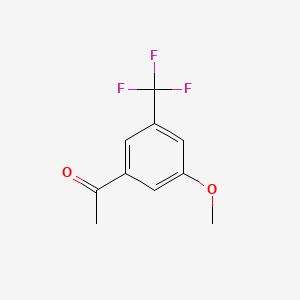
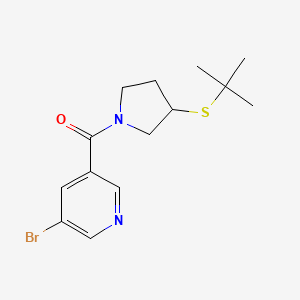
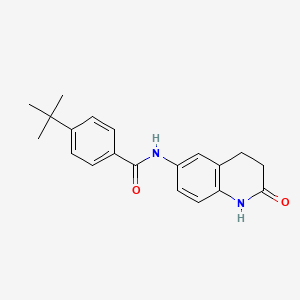
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)
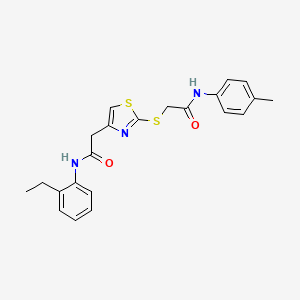
![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)
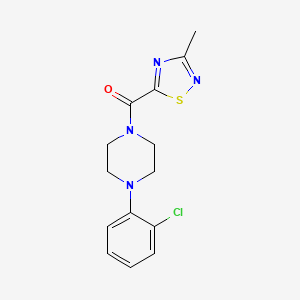
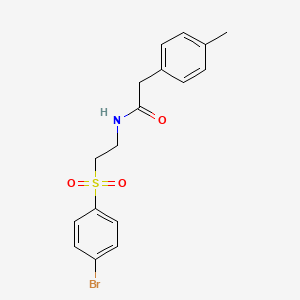
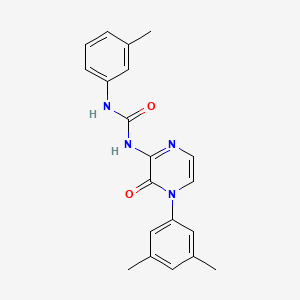

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)
![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)